Carbamic acid, diethyl-, 2,2-difluoro-1-(trimethylsilyl)ethenyl ester

Description

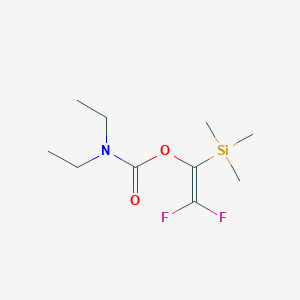

Carbamic acid, diethyl-, 2,2-difluoro-1-(trimethylsilyl)ethenyl ester is a synthetic organosilicon carbamate derivative. Its structure combines a diethylcarbamoyl group (Et₂N–C(O)–O–) with a fluorinated and silylated ethenyl moiety (CF₂–C(SiMe₃)=CH₂). The trimethylsilyl (TMS) group enhances lipophilicity and stability, while the difluoro substitution on the ethenyl group likely influences electronic properties and resistance to hydrolysis.

Structure

3D Structure

Properties

CAS No. |

143366-88-5 |

|---|---|

Molecular Formula |

C10H19F2NO2Si |

Molecular Weight |

251.34 g/mol |

IUPAC Name |

(2,2-difluoro-1-trimethylsilylethenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C10H19F2NO2Si/c1-6-13(7-2)10(14)15-9(8(11)12)16(3,4)5/h6-7H2,1-5H3 |

InChI Key |

XOLWVOXNRVEZJS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC(=C(F)F)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate typically involves the reaction of difluoromethylated intermediates with trimethylsilyl and diethylcarbamate groups. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto a vinyl precursor, followed by the addition of trimethylsilyl and diethylcarbamate groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity of the final product, often through optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups:

-

Carbamate group : Susceptible to hydrolysis or alkylation under acidic/basic conditions .

-

Trimethylsilyl (TMS) group : Stabilizes β-silyl carbocations via hyperconjugation, enabling elimination or substitution .

-

Difluoromethyl substituent : Enhances stability and lipophilicity, affecting reaction pathways.

Esterification via β-Silyl Carbocation

Esterification proceeds via a two-step mechanism:

-

Protonation : Acid catalyzes proton transfer to the imidate, forming a protonated intermediate .

-

Cation formation : Dissociation releases trichloroacetamide and generates a bridged β-silyl carbocation .

-

Nucleophilic attack : Carboxylate anion attacks the carbocation, forming the ester .

Deuterium experiments confirm this pathway, as deuterated esters form in equal amounts, supporting carbocation intermediacy .

Oxidation and Substitution

-

Oxidation : Hydrogen peroxide may oxidize the carbamate group, though specific conditions require optimization.

-

Substitution : Sodium methoxide enables nucleophilic substitution at the carbamate oxygen, though regioselectivity depends on steric effects.

Stability and Challenges

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Carbamic acid derivatives are significant in medicinal chemistry, particularly as enzyme inhibitors. The compound has been studied for its potential to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression and cell cycle regulation. Inhibiting HDAC activity can lead to altered cancer cell proliferation and differentiation, making these compounds promising candidates in cancer therapeutics.

Structure-Activity Relationship (SAR) Studies

Interaction studies involving carbamic acid derivatives focus on their binding affinity and mechanisms of action with target proteins such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly utilized to elucidate the SAR of these compounds, guiding further optimization for therapeutic use.

Organic Synthesis

Reactivity Patterns

The unique structure of carbamic acid, diethyl-, 2,2-difluoro-1-(trimethylsilyl)ethenyl ester allows it to participate in various nucleophilic substitution reactions. The carbamate group can be hydrolyzed or transformed into other functional groups under specific conditions. The difluorovinyl component enhances reactivity patterns, particularly in reactions involving electrophiles due to the electron-withdrawing nature of the fluorine atoms.

Synthesis of Difluoromethylated Compounds

The compound serves as a reagent for synthesizing difluoromethylated organic compounds. For instance, it can be used in the difluoromethylation of arenes through copper-mediated reactions, facilitating the formation of α-aryl-α,α-difluoroacetates from aryl halides . This method represents a significant advancement in accessing fluorinated compounds that are valuable in pharmaceutical development.

Agricultural Chemistry

Pesticide Development

Fluorinated compounds have been explored for their potential as agrochemicals due to their enhanced biological activity compared to non-fluorinated counterparts. The incorporation of the difluorovinyl group into carbamic acid derivatives may improve the efficacy and selectivity of pesticides. Research indicates that these compounds can exhibit improved binding interactions with biological targets involved in pest resistance mechanisms.

Case Studies

Case Study: Inhibition of Histone Deacetylases

A study investigating the inhibition of HDACs by carbamic acid derivatives demonstrated that modifications to the carbamate structure could significantly enhance inhibitory potency. The introduction of fluorine atoms was found to improve binding affinity and selectivity towards specific HDAC isoforms, suggesting a pathway for developing more effective cancer therapies.

Case Study: Synthesis Protocols

Research detailing the synthesis protocols for this compound highlights several key steps:

- Step 1: Formation of the trimethylsilyl ether.

- Step 2: Introduction of the difluorovinyl group through electrophilic fluorination.

- Step 3: Purification and characterization using NMR spectroscopy and mass spectrometry to ensure high yields and purity.

Summary Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethylcarbamate | Basic carbamate structure | Lacks fluorination |

| Trimethylsilyl carbamate | Contains trimethylsilyl group | No fluorine |

| Difluoromethylated carbamates | Various Structures | Enhanced biological activity due to difluoromethyl groups |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(trimethylsilyl)vinyl diethylcarbamate involves its interaction with molecular targets through its difluoromethyl and trimethylsilyl groups. These interactions can affect various molecular pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related carbamates and silylated esters:

Key Differences and Implications

- Substituent Effects: Diethyl vs. Methyl/Alkyl Groups: Diethylcarbamates (as in the target compound) are less pharmacologically active in cholinesterase inhibition compared to methyl or dimethylcarbamates, as noted in physostigmine analogues . Fluorine and TMS Moieties: The 2,2-difluoroethenyl group in the target compound likely increases electron-withdrawing effects and metabolic stability compared to non-fluorinated ethenyl esters. The TMS group enhances lipophilicity, improving membrane permeability relative to non-silylated carbamates .

- This suggests the target compound could be synthesized via similar routes.

- Stability: The TMS group in the target compound confers resistance to hydrolysis, a common issue for carbamates. In contrast, dimethyl carbonate and non-silylated carbamates (e.g., ethylmethylcarbamate ) are more reactive and prone to degradation.

Pharmacological and Industrial Relevance

- Biological Activity : Diethylcarbamates generally lack the potent acetylcholinesterase inhibition seen in methylcarbamates (e.g., physostigmine derivatives) . However, the TMS and fluorine groups in the target compound may open niche applications in prodrug design or fluorophore synthesis.

- Industrial Use : Silylated carbamates are valued in protective-group chemistry for amines and alcohols , while difluoro compounds are used in agrochemicals and polymers. The target compound’s dual functionality may bridge these applications.

Biological Activity

Carbamic acid, diethyl-, 2,2-difluoro-1-(trimethylsilyl)ethenyl ester, also known as diethyl 2,2-difluoro-1-(trimethylsilyl)vinylcarbamate, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications.

- Molecular Formula : C10H19F2NO2Si

- Molar Mass : 251.35 g/mol

- IUPAC Name : (2,2-difluoro-1-trimethylsilylethenyl) N,N-diethylcarbamate

- CAS Number : 143366-88-5

The biological activity of carbamate compounds, including this specific ester, is primarily attributed to their role as enzyme inhibitors. The compound's difluorovinyl moiety enhances its reactivity and binding affinity to various biological targets.

- Enzyme Inhibition : Carbamic acid derivatives have been studied for their potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression and cell cycle regulation. Inhibition of HDACs can lead to altered cancer cell proliferation and differentiation, making these compounds significant in cancer therapeutics.

- Enhanced Binding Interactions : The presence of difluoromethyl groups has been shown to improve biological activity compared to non-fluorinated counterparts. This enhancement is likely due to improved binding interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Difluoromethylated Intermediates : Utilizing difluoromethylation reagents to introduce the difluoromethyl group onto vinyl precursors.

- Addition of Trimethylsilyl and Diethylcarbamate Groups : Under controlled conditions to ensure high yields and purity.

These methods require careful optimization of reaction conditions to achieve the desired product efficiently.

Applications in Research

This compound has several applications across various fields:

- Medicinal Chemistry : It serves as a building block for the development of fluorinated biomolecules that may exhibit enhanced pharmacokinetic properties.

- Organic Synthesis : The compound is valuable in forming complex molecules with difluoromethyl groups.

- Biological Studies : It is used in exploring biological systems and understanding the interactions between fluorinated compounds and biological targets.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethylcarbamate | Basic carbamate structure | Lacks fluorination |

| Trimethylsilyl carbamate | Contains trimethylsilyl group | No fluorine |

| Difluoromethylated carbamates | Various Structures | Enhanced biological activity due to difluoromethyl groups |

The combination of a difluorovinyl group and a trimethylsilyl moiety gives this compound a distinctive reactivity profile that sets it apart from its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of carbamic acid derivatives in various therapeutic contexts:

- A study demonstrated that specific carbamate inhibitors showed promising results in reducing HDAC activity in cancer cell lines, leading to decreased proliferation rates.

- Another research indicated that the introduction of fluorine atoms significantly improved the binding affinity of these compounds towards target enzymes compared to non-fluorinated versions .

These findings underscore the importance of structural modifications in enhancing the biological activity of carbamate derivatives.

Q & A

Q. What are the most effective synthetic routes for preparing carbamic acid esters with fluorinated and silylated substituents?

- Methodological Answer : The synthesis of fluorinated-silylated carbamic acid esters typically involves multi-step protection-deprotection strategies. For example, coupling diethylcarbamoyl chloride with a pre-functionalized ethenyl intermediate (e.g., 2,2-difluoro-1-(trimethylsilyl)ethenyl lithium) under inert conditions (argon atmosphere) ensures minimal hydrolysis of the silyl group . Enzymatic approaches using lipases or esterases can enhance regioselectivity, as demonstrated in similar carbamate syntheses where trifluoroacetate-based ionic liquids stabilize reactive intermediates . Key challenges include controlling steric hindrance from the trimethylsilyl group and avoiding side reactions with fluorine substituents.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, using a C18 column and acetonitrile/water gradients (e.g., 70:30 v/v) to resolve fluorinated byproducts . Structural confirmation requires and NMR spectroscopy:

- NMR: Expect doublets for geminal difluoro groups (−130 to −140 ppm).

- NMR: A singlet near 15–20 ppm confirms the trimethylsilyl group .

Mass spectrometry (ESI-MS) with [M+H] or [M+Na] ions provides molecular weight verification.

Advanced Research Questions

Q. What experimental conditions optimize the stability of this compound during storage and reactions?

- Methodological Answer : Fluorosilyl carbamates are prone to hydrolysis due to the electrophilic silyl group. Stability studies suggest:

- Storage : Anhydrous conditions (e.g., molecular sieves) at −20°C in amber vials to prevent photodegradation.

- Reactions : Use aprotic solvents (tetrahydrofuran, dimethylformamide) and avoid protic additives. Kinetic monitoring via NMR in deuterated solvents reveals decomposition pathways, such as Si-O bond cleavage under acidic conditions .

Q. How do electronic effects of the trimethylsilyl and difluoro groups influence reaction mechanisms in cross-coupling or polymerization?

- Methodological Answer : The electron-withdrawing difluoro group enhances electrophilicity at the ethenyl carbon, facilitating nucleophilic additions. Conversely, the trimethylsilyl group acts as a steric shield, directing regioselectivity in Diels-Alder or Suzuki-Miyaura couplings. Computational studies (DFT at B3LYP/6-31G*) show that the silyl group lowers the LUMO energy of the ethenyl moiety by 1.2–1.5 eV, accelerating [2+2] cycloadditions . Experimental validation involves tracking activation energies via differential scanning calorimetry (DSC).

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorosilyl carbamates?

- Methodological Answer : Discrepancies in catalytic data (e.g., turnover numbers varying by >50% across studies) often arise from unaccounted moisture or trace metals. Rigorous purification of starting materials (e.g., column chromatography with activated alumina) and standardized reaction protocols (e.g., glovebox vs. Schlenk line) are critical. Meta-analysis of literature data (e.g., Arrhenius plots for Pd-catalyzed reactions) identifies outliers linked to solvent polarity or ligand denticity .

Key Methodological Notes

- Synthetic Optimization : Prioritize low-temperature (−78°C) lithiation steps to prevent silyl group migration .

- Contradiction Management : Replicate disputed experiments with in-situ IR monitoring to detect transient intermediates .

- Computational Aids : Use Gaussian or ORCA packages for mechanistic insights, focusing on transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.